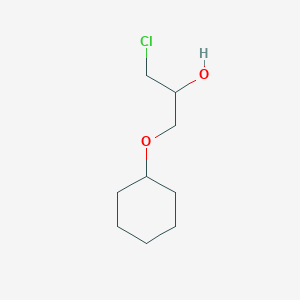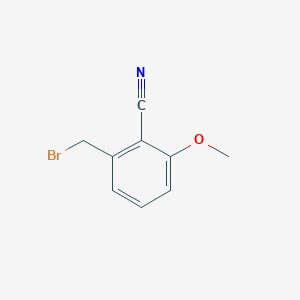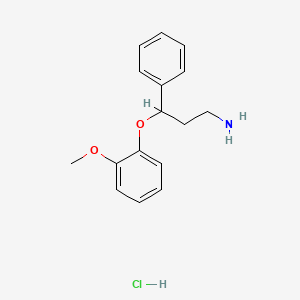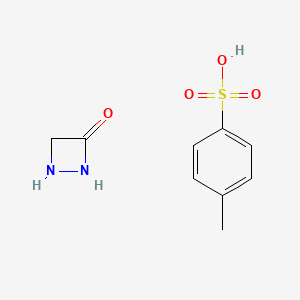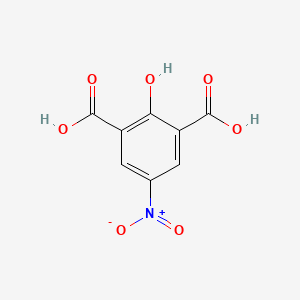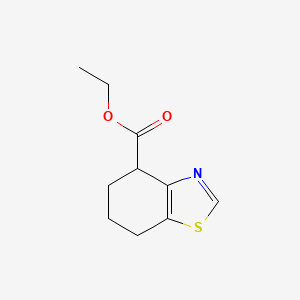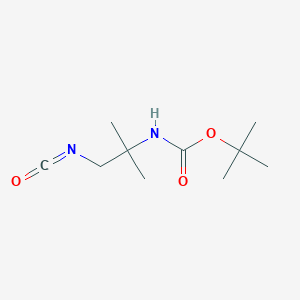
methyl 8-methylquinoline-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as methyl 8-methylquinoline-5-carboxylate, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 201.22 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 52-57°C . It has a molecular weight of 201.22 .Scientific Research Applications
Synthesis of Derivatives
Methyl 8-methylquinoline-5-carboxylate has been used in the synthesis of various bifunctional derivatives. These derivatives were synthesized by converting alcoholysis products, like methyl and ethyl 8-methylquinoline-5-carboxylates, to 8-bromomethyl derivatives. These derivatives were further used for introducing a methylamino group and synthesizing N-acyl derivatives. This highlights the compound's role in synthetic organic chemistry and the preparation of model compounds like hydrazides, amides, and anilides of 8-methylquinoline-5-carboxylic acid (Gracheva, Kovel'man, & Tochilkin, 1982).
Bromination and Other Chemical Reactions
Another key application is in the bromination of 8-methylquinoline-5-carboxylic acid and its nitrile, showcasing the compound's reactivity and potential for creating various brominated derivatives. This process involves the Skraup reaction and the Rosenmund-von Braun reaction, highlighting its versatility in different chemical reactions (Gracheva & Tochilkin, 1980).
Preparation of Colorimetric Reagents
This compound has been used in the preparation of colorimetric reagents, like 5-hydroxyquinoline-8-carboxylic acid. This derivative has properties that allow for the colorimetric detection of elements like ruthenium, demonstrating its application in analytical chemistry (Breckenridge & Singer, 1947).
Synthesis of Metal Complexes
The compound has also been involved in the synthesis and characterization of metal complexes, indicating its potential in coordination chemistry. These complexes exhibit antimicrobial activity against various bacterial and fungal strains, thereby also showcasing its applications in the field of medicinal chemistry (Patel & Patel, 2017).
Cytotoxicity Studies
Moreover, derivatives of this compound have been isolated from endophytic strains and showed cytotoxic activity against human lung adenocarcinoma cell lines. This highlights its potential application in cancer research and drug development (Wang et al., 2011).
Mechanism of Action
Target of Action
Methyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have various biological activities . .
Mode of Action
Quinoline derivatives have been reported to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Quinoline and its derivatives have been found to influence various biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have been reported to exhibit substantial biological activities .
Safety and Hazards
The compound is associated with certain safety hazards. It is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 8-methylquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLCMALWIAJZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513746 | |
| Record name | Methyl 8-methylquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82967-38-2 | |
| Record name | Methyl 8-methylquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

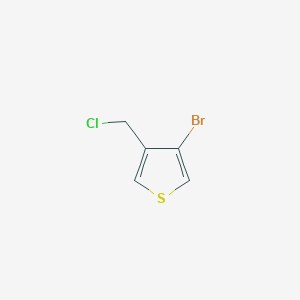
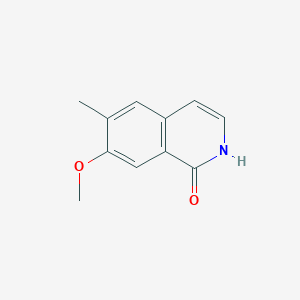
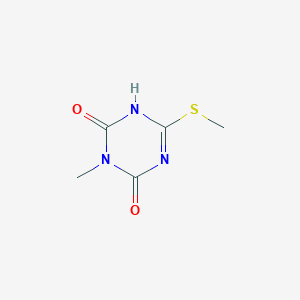

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
